3-[(Trichloromethyl)sulfanyl]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
6629-30-7 |
|---|---|
Molecular Formula |
C8H5Cl3O2S |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
3-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
InChI Key |
KWMKKXCNDWOLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(Cl)(Cl)Cl)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Trichloromethyl Sulfanyl Benzoic Acid and Its Structural Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. leah4sci.comyoutube.comsccj.net For 3-[(trichloromethyl)sulfanyl]benzoic acid, two primary disconnection strategies can be envisioned, focusing on the formation of the key carbon-sulfur (C-S) and carbon-carbon (C-C) bonds.
Strategy A involves the disconnection of the C-S bond. This approach considers the trichloromethylsulfanyl group as an electrophile that can be introduced onto a pre-existing 3-substituted benzoic acid derivative. The key challenge in this strategy lies in the electrophilic substitution on a deactivated benzoic acid ring.
Strategy B focuses on the formation of the benzoic acid ring as a later step. This could involve the sulfenylation of a simpler aromatic precursor, followed by the introduction of the carboxylic acid group. This approach might circumvent the difficulties associated with the deactivating nature of the carboxyl group in electrophilic aromatic substitution reactions.
A third, alternative strategy could involve the synthesis of 3-mercaptobenzoic acid as a key intermediate, followed by the introduction of the trichloromethyl group.
Novel Synthetic Routes to the Benzoic Acid Core
Direct carboxylation of aromatic C-H bonds using carbon dioxide is an atom-economical and environmentally benign approach to synthesizing benzoic acids. wikipedia.org While challenging, various catalytic systems have been developed to facilitate this transformation. For instance, transition metal catalysts can enable the direct insertion of CO2 into a C-H bond of an aromatic substrate.
Another approach is the carboxylation of organometallic intermediates. Aryllithium or Grignard reagents, generated from the corresponding aryl halides, can react with carbon dioxide to afford the desired carboxylic acids. wikipedia.org This method offers high yields but requires the pre-functionalization of the aromatic ring with a halogen.
| Starting Material | Reagents | Product | Notes |
| Aryl Halide | 1. Mg or Li | Aryl Carboxylic Acid | Requires pre-functionalization. |
| 2. CO2 | |||
| 3. H3O+ | |||
| Arene | CO2, Catalyst | Aryl Carboxylic Acid | Atom-economical, but can be challenging. |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. libretexts.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. The carboxyl group itself can act as a directing group, although it is considered to have an intermediate capacity in directing metalation. libretexts.org
| Directing Group | Reagents | Product | Regioselectivity |
| -CONR2 | 1. s-BuLi, TMEDA | Ortho-carboxylated arene | High |
| 2. CO2 | |||
| 3. H3O+ | |||
| -COOH | 1. s-BuLi, TMEDA | Ortho-carboxylated benzoic acid | Moderate |
| 2. CO2 | |||
| 3. H3O+ |
Introduction of the Trichloromethylsulfanyl Moiety
The introduction of the trichloromethylsulfanyl group is a critical step that defines the final structure of the target molecule. This can be achieved through various methods focusing on the formation of the aromatic C-S bond.
The formation of aryl sulfides can be achieved through several methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.orgacs.org In nucleophilic aromatic substitution, a thiolate nucleophile displaces a leaving group, typically a halogen, from an activated aromatic ring.
Transition metal-catalyzed cross-coupling reactions have emerged as a more general and versatile method for C-S bond formation. nih.gov Catalysts based on palladium, nickel, and copper can effectively couple aryl halides or triflates with a variety of sulfur nucleophiles. organic-chemistry.orgacs.org
Trichloromethylsulfenyl chloride (ClS-CCl3) is a key reagent for introducing the trichloromethylsulfanyl group. It is a reactive electrophile that can participate in various reactions. While Friedel-Crafts reactions are a common method for forming C-C and C-heteroatom bonds on aromatic rings, they are generally not effective on strongly deactivated rings like benzoic acid. reddit.com
An alternative approach involves the reaction of trichloromethylsulfenyl chloride with a pre-formed nucleophilic aromatic species. For instance, an aryllithium or Grignard reagent derived from a protected 3-halobenzoic acid could react with trichloromethylsulfenyl chloride to form the desired C-S bond. Another potential pathway involves the initial synthesis of 3-mercaptobenzoic acid. google.com The thiol group can then be chlorinated to form a sulfenyl chloride, which could then be reacted with a source of the trichloromethyl group.
| Reaction Type | Reactants | Product | Notes |
| Nucleophilic Substitution | 3-Halobenzoic acid derivative, -SCCl3 nucleophile | This compound derivative | Requires activation of the aromatic ring. |
| Electrophilic Substitution | Benzoic acid, ClS-CCl3, Lewis Acid | This compound | Challenging due to deactivation of the ring. |
| From 3-Mercaptobenzoic Acid | 1. 3-Mercaptobenzoic acid, Chlorinating agent | This compound | A plausible alternative route. |
| 2. Trichloromethyl source |
Advanced Sulfenylation Reagents and Protocols
The introduction of the trichloromethylsulfanyl group onto an aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic sulfenylation reactions. Advanced reagents and protocols have been developed to enhance the efficiency and selectivity of this transformation.
One key reagent in this context is trichloromethanesulfenyl chloride (ClSCCl₃) . This reagent is highly reactive and serves as the source of the electrophilic "SCCl₃" group. The reaction generally proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring of a benzoic acid derivative attacks the electrophilic sulfur atom of ClSCCl₃.
Recent advancements in this area focus on the use of odorless and stable thiol surrogates to avoid the handling of volatile and malodorous thiols. mdpi.com For instance, xanthates have emerged as attractive sulfurizing agents due to their stability, low toxicity, and ease of preparation. mdpi.com While direct application to this compound is not explicitly detailed, these methods offer a promising avenue for synthesizing aryl thioethers in a more environmentally friendly manner. mdpi.com
Another approach involves the use of alkyl arylsulfinates as sulfenylation agents under metal-free conditions. nih.gov These reactions, often catalyzed by iodine, proceed through the activation of C-H bonds and reduction of the sulfinate. nih.gov This methodology has been successfully applied to a range of thioethers, suggesting its potential applicability to the synthesis of the target molecule. nih.gov
The development of novel trifluoromethylthiolating reagents, such as CF₃SO₂SCF₃, also provides insights into advanced sulfenylation strategies. researchgate.net This reagent is versatile and can generate various reactive sulfur species, enabling a broad scope of sulfenylation reactions. researchgate.net
The table below summarizes some advanced sulfenylation reagents and their potential applications.
| Reagent/Protocol | Description | Potential Application for this compound |
| Trichloromethanesulfenyl chloride (ClSCCl₃) | A highly reactive electrophilic sulfenylating agent. | Direct sulfenylation of 3-carboxy-benzenethiol or a related precursor. |
| Xanthates (ROCS₂K) | Odorless and stable thiol surrogates for the synthesis of thioethers. mdpi.com | A greener alternative for introducing the sulfur atom, followed by chlorination. |
| Alkyl Arylsulfinates | Used as sulfenylation agents in metal-free, iodine-catalyzed reactions. nih.gov | A potential method for C-S bond formation on the benzoic acid ring. |
| CF₃SO₂SCF₃ | A versatile and highly reactive trifluoromethylthiolating reagent. researchgate.net | While not directly applicable, the principles could inspire new trichloromethylthiolating agents. |
Stereoselective Synthetic Approaches for Chiral Analogs (if applicable)
Currently, there is limited specific information in the public domain regarding the stereoselective synthesis of chiral analogs of this compound. The molecule itself is achiral. However, the principles of asymmetric synthesis of other chiral sulfur-containing compounds can provide a framework for potential future research in this area.
The synthesis of chiral sulfinyl compounds, which contain a stereogenic sulfur atom, is a well-established field. nih.govacs.orgsemanticscholar.org These methods often rely on the stereoselective oxidation of prochiral sulfides or the use of chiral auxiliaries. nih.govacs.orgnih.gov For instance, chiral sulfinamides and sulfinates can be prepared with high enantioselectivity using chiral catalysts or auxiliaries. nih.govnih.gov
Should the need for chiral analogs of this compound arise, for example, by introducing a chiral center elsewhere in the molecule or by creating a chiral sulfur center through oxidation to a sulfoxide (B87167), the following approaches could be considered:
Asymmetric Sulfoxidation: A prochiral sulfide (B99878) precursor could be oxidized using a chiral oxidizing agent or a catalytic asymmetric oxidation system to produce a chiral sulfoxide.
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the benzoic acid moiety to direct the stereoselective introduction of the trichloromethylsulfanyl group. nih.gov
Organocatalytic Asymmetric Sulfenylation: Organocatalysis has emerged as a powerful tool for asymmetric C-S bond formation. rsc.orgnih.govrsc.org Chiral organocatalysts could potentially be employed to control the stereochemistry of the sulfenylation step. rsc.orgnih.gov
A search for previously reported stereoselective syntheses of chiral (thio)morpholines and their application to homologous starting materials provides a glimpse into the strategies that could be adapted for creating chiral analogs. researchgate.net
Catalytic Systems in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its precursors can benefit from various catalytic systems.
Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution reactions. taylorandfrancis.comyoutube.com In the context of synthesizing this compound, a Lewis acid could be employed to enhance the electrophilicity of the sulfenylating agent, thereby facilitating the attack by the aromatic ring.
Common Lewis acids used in such transformations include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). taylorandfrancis.com The Lewis acid coordinates to the sulfenylating agent, polarizing the S-Cl bond and making the sulfur atom more electrophilic. This activation lowers the energy barrier for the substitution reaction. youtube.com
The general mechanism involves the formation of a complex between the Lewis acid and the electrophile, which then reacts with the aromatic substrate. youtube.com The choice of Lewis acid and reaction conditions can significantly influence the yield and regioselectivity of the reaction. Recent research has also explored the enhancement of Lewis acidity through the use of hydrogen-bond donors, a strategy that could potentially be applied to these systems. nih.gov The synergy between Brønsted and Lewis acid sites has also been shown to promote C-C bond formation, a principle that could be relevant to the formation of the aryl-sulfur bond. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and powerful synthetic tool. mdpi.com In the realm of sulfur chemistry, organocatalysts have been successfully employed in a variety of transformations, including the synthesis of sulfur ylides and asymmetric sulfenylation reactions. rsc.orgnih.govrsc.orgmdpi.com
Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, have been shown to effectively catalyze the enantioselective sulfenylation of carbonyl compounds, leading to products with high enantiomeric excess. rsc.orgnih.gov While direct application to the synthesis of this compound is not yet reported, these methodologies highlight the potential of organocatalysis in controlling the stereochemistry of C-S bond formation. rsc.orgnih.gov
Recent work on peptide-mimic phosphonium (B103445) salt-catalyzed enantioselective skeletal reorganization of sulfoximines to sulfinamides further underscores the potential of organocatalysis in synthesizing chiral sulfur compounds. nih.gov
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-heteroatom bonds, including C-S bonds. mdpi.comyoutube.com Palladium, copper, and iron catalysts are commonly used for this purpose. ccspublishing.org.cnbeilstein-journals.orgnih.gov
These reactions typically involve the coupling of an aryl halide or triflate with a sulfur nucleophile. For the synthesis of this compound, this could involve the reaction of a 3-halobenzoic acid with a source of the "⁻SCCl₃" anion, or the coupling of 3-mercaptobenzoic acid with a source of electrophilic "CCl₃".
Recent advances in this area include the development of more efficient and versatile catalytic systems that can operate under milder conditions and with a broader substrate scope. ccspublishing.org.cnbeilstein-journals.org For instance, palladium-catalyzed trifluoromethylthiolation of aryl halides has been achieved using AgSCF₃ and specific ligands. ccspublishing.org.cn Copper-catalyzed couplings of electrophilic trifluoromethylthiolating reagents with organoboronic acids have also been reported. ccspublishing.org.cn Furthermore, visible light photoredox catalysis has emerged as a mild and efficient method for initiating radical thiol-ene reactions to form C-S bonds. nih.gov
The table below provides an overview of transition metal-catalyzed reactions relevant to C-S bond formation.
| Catalyst | Reactants | Description |
| Palladium | Aryl halides/triflates + Thiols/Thiolates | Versatile and widely used for C-S cross-coupling. mdpi.comccspublishing.org.cnbeilstein-journals.org |
| Copper | Aryl halides + Thiols/Thiolates, Aryl boronic acids + Electrophilic sulfur reagents | A cost-effective alternative to palladium, often used for C-S bond formation. ccspublishing.org.cnnih.gov |
| Iron | Aryl halides + Thiols/Thiolates | An earth-abundant and environmentally benign catalyst for cross-coupling reactions. nih.gov |
| Ruthenium | Alkenes + Thiols (in the presence of a photosensitizer) | Visible-light photoredox catalysis for anti-Markovnikov hydrothiolation. nih.gov |
Process Chemistry Research for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires a focus on process chemistry, which emphasizes safety, cost-effectiveness, and scalability. For this compound, this would involve optimizing reaction conditions, minimizing waste, and developing robust purification procedures.
A patent for the production of aromatic or heteroaromatic sulfur compounds describes a process for hydrolyzing an aromatic or heteroaromatic halomethyl sulfide, which is a related transformation. google.com Another patent details an industrial process for a related compound, chlorthalidone, highlighting the types of considerations necessary for large-scale synthesis, such as the use of specific solvents and control of reaction parameters. google.com
Key considerations for the scalable synthesis of this compound would include:
Starting Material Sourcing: The availability and cost of the starting materials, such as 3-mercaptobenzoic acid or a suitable 3-substituted benzoic acid derivative, and trichloromethanesulfenyl chloride or a safer alternative.
Reaction Optimization: Maximizing the yield and selectivity of the sulfenylation reaction while minimizing reaction times and the use of hazardous reagents. This could involve exploring different solvents, temperatures, and catalyst loadings.
Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product, potentially involving crystallization or extraction.
Safety and Environmental Impact: Assessing the hazards associated with the reagents and byproducts and developing procedures to mitigate risks. Minimizing waste generation through atom-economical reactions and solvent recycling is also a critical aspect.
Research into the scalable synthesis of related compounds, such as the fungicide Folpet (2-[(trichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione), can also provide valuable insights into the challenges and solutions for handling trichloromethylsulfanyl compounds on an industrial scale. wikipedia.org
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound can be envisaged through the reaction of 3-mercaptobenzoic acid with a suitable trichloromethylating agent. A plausible and historically relevant method for the formation of trichloromethyl thioethers involves the reaction of a thiol with perchloromethyl mercaptan (ClSCCl₃) or the direct reaction with carbon tetrachloride under specific conditions. The optimization of these reactions is crucial for maximizing yield and ensuring high purity of the final product.
The reaction between 3-mercaptobenzoic acid and a trichloromethyl source, such as carbon tetrachloride, can be influenced by several factors including the choice of solvent, catalyst, temperature, and reaction time. While specific literature for the optimization of this compound synthesis is not abundant, general principles of thiol alkylation can be applied.
Key Optimization Parameters:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the reactive intermediates.
Catalyst: The reaction may be facilitated by radical initiators, such as azobisisobutyronitrile (AIBN), or by a base to deprotonate the thiol, making it a more potent nucleophile. The selection of the catalyst is critical to control the reaction pathway and minimize the formation of byproducts.
Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition of the product or the formation of unwanted side-products.
Reactant Stoichiometry: The molar ratio of 3-mercaptobenzoic acid to the trichloromethylating agent is a key parameter to optimize for achieving high conversion and minimizing unreacted starting materials.
Illustrative Data for General Thiol Alkylation Optimization:
The following interactive table illustrates the effect of different parameters on the yield of a generic thiol alkylation reaction, which can be considered analogous to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Toluene | 80 | 24 | 15 |
| AIBN | Toluene | 80 | 12 | 65 |
| Triethylamine (B128534) | Dichloromethane | 25 | 8 | 85 |
| Potassium Carbonate | Acetonitrile | 60 | 10 | 92 |
This table represents hypothetical data for a generalized thiol alkylation to illustrate optimization principles.
Development of Greener Synthetic Pathways
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, this involves exploring alternative reagents, solvents, and energy sources.
One of the primary goals in developing greener pathways is the replacement of hazardous solvents and reagents. Traditional methods for S-alkylation often employ volatile organic compounds (VOCs) as solvents. Recent research has focused on using water as a reaction medium for thiol alkylations, which is an environmentally benign and cost-effective alternative. sid.irresearchgate.net The use of phase-transfer catalysts can facilitate the reaction between the water-insoluble organic reactants. jmaterenvironsci.com
Key Aspects of Greener Synthetic Pathways:
Aqueous Media: Performing the reaction in water eliminates the need for hazardous organic solvents. The use of bases like potassium carbonate or triethylamine in water has been shown to be effective for the S-alkylation of thiols. sid.ir
Catalyst Selection: The use of non-toxic and recyclable catalysts is a key principle of green chemistry. Heterogeneous catalysts that can be easily separated from the reaction mixture and reused are highly desirable.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental concept of green chemistry.
Energy Efficiency: Employing reaction conditions that require less energy, such as ambient temperature reactions or the use of microwave irradiation, contributes to a greener process. copernicus.org
Comparative Data for Greener Thiol Alkylation:
| Method | Solvent | Catalyst | Conditions | Environmental Impact |
| Traditional | Toluene | AIBN | 80°C, 12h | High (VOC solvent, radical initiator) |
| Greener | Water | K₂CO₃ | Room Temp, 10h | Low (Benign solvent, mild conditions) sid.ir |
| Greener | Water | Et₃N | Room Temp, 8h | Low (Benign solvent, mild conditions) sid.ir |
| Greener | Solvent-free | TBAOH | Room Temp, 6h | Very Low (No solvent, phase-transfer catalyst) jmaterenvironsci.com |
This table provides a conceptual comparison of traditional versus greener approaches for thiol alkylation.
Continuous Flow Methodologies in Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. ucc.ie The application of continuous flow methodologies to the synthesis of this compound and its precursors can lead to more efficient and reproducible processes.
The synthesis of organosulfur compounds has been successfully demonstrated in continuous flow systems. ucc.ie For the synthesis of this compound, a flow process could involve pumping a solution of 3-mercaptobenzoic acid and a trichloromethylating agent through a heated reactor coil. The use of a packed-bed reactor containing a solid-supported catalyst could further enhance the efficiency and sustainability of the process.
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.
Rapid Optimization: The ability to quickly vary reaction conditions makes process optimization significantly faster compared to batch methods.
Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the system for a longer duration or using parallel reactors.
Conceptual Continuous Flow Setup for Synthesis:
A hypothetical continuous flow setup for the synthesis of this compound would consist of two syringe pumps delivering solutions of 3-mercaptobenzoic acid and the trichloromethylating agent, respectively. These solutions would be mixed in a T-mixer before entering a heated reactor coil. The product stream would then be collected and purified.
Chemical Reactivity and Mechanistic Investigations of 3 Trichloromethyl Sulfanyl Benzoic Acid
Reactivity of the Trichloromethylsulfanyl Group
The trichloromethylsulfanyl group, -SCCl₃, is a unique functional moiety characterized by a sulfur atom bonded to a strongly electron-withdrawing trichloromethyl group. This electronic arrangement imparts distinct reactivity patterns, particularly in nucleophilic substitution, redox reactions, and transformations of the trichloromethyl group itself.
Nucleophilic Substitution Reactions at Sulfur or Carbon Centers
The trichloromethylsulfanyl group can theoretically undergo nucleophilic attack at either the sulfur atom or the carbon atom of the trichloromethyl group. However, the reactivity is heavily influenced by the nature of the nucleophile and the reaction conditions.
Recent computational studies have shed light on the reactivity of trichloromethyl groups attached to electron-withdrawing moieties. These studies suggest that the chlorine atoms can behave as electrophilic leaving groups when attacked by a soft nucleophile like a thiophenolate. This is attributed to the presence of a σ-hole on the chlorine atoms, which facilitates a halogen bond-type interaction with the nucleophile. rsc.org This leads to the abstraction of a chlorine atom, leaving behind a dichloromethylsulfanyl anion, which can then undergo further reaction.
While direct experimental data on nucleophilic substitution at the sulfur of 3-[(trichloromethyl)sulfanyl]benzoic acid is limited, the general reactivity of aryl sulfides is well-documented. Transition metal-catalyzed cross-coupling reactions are a common method for forming new bonds at sulfur. For instance, palladium-catalyzed reactions of aryl halides with thiols are widely used to form aryl sulfides. organic-chemistry.org By analogy, it is conceivable that the C-S bond in this compound could be cleaved and reformed using similar catalytic systems, although the strong C-S bond and the presence of the trichloromethyl group would likely require specific and robust catalytic conditions. nih.gov
The reaction of sulfides with alkyl halides can lead to the formation of sulfonium (B1226848) salts. libretexts.org It is plausible that this compound could react with a strong alkylating agent to form a sulfonium salt, which could then act as a leaving group in subsequent nucleophilic substitution reactions.
Oxidative and Reductive Transformations of the Sulfanyl (B85325) Moiety
The sulfur atom in the sulfanyl moiety of this compound is in a low oxidation state and is susceptible to oxidation. Oxidation of sulfides typically proceeds first to the sulfoxide (B87167) and then to the sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and potassium permanganate. youtube.comyoutube.com
A metal-free and environmentally benign method for the oxidation of sulfides to sulfones utilizes urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org This method has been shown to be effective for a range of substituted sulfides, including those with electron-withdrawing groups, and generally provides high yields of the corresponding sulfones. organic-chemistry.org Another selective method for the oxidation of sulfides to sulfoxides employs cerium (IV) triflate as a catalyst with aqueous hydrogen peroxide. capes.gov.br
| Substrate (Analogous) | Oxidizing Agent | Product | Yield (%) | Reference |
| Methyl phenyl sulfide (B99878) | Urea-hydrogen peroxide, Phthalic anhydride | Methyl phenyl sulfone | 99 | organic-chemistry.org |
| Thioanisole | H₂O₂ | Methyl phenyl sulfoxide | - | youtube.com |
| Dibenzyl sulfide | Ce(OTf)₄, H₂O₂ | Dibenzyl sulfoxide | 95 | capes.gov.br |
The reduction of the sulfanyl moiety is less commonly described. Strong reducing agents would likely be required to cleave the C-S bond.
Chlorination and Dechlorination Studies of the Trichloromethyl Group
The trichloromethyl group is generally stable, but it can undergo chlorination or dechlorination under specific conditions. Further chlorination of the aromatic ring can be achieved using chlorine gas in the presence of a Lewis acid catalyst like ferric chloride or aluminum chloride. youtube.comyoutube.com Photochlorination, on the other hand, tends to favor side-chain chlorination, although in the case of a trichloromethyl group, this is not applicable. google.com
Dechlorination of chlorinated aromatic compounds can be achieved by heating them in a salt melt in the presence of water and carbon. google.com This process can lead to partially or fully dechlorinated aromatic compounds. It is plausible that under such harsh conditions, the trichloromethyl group of this compound could be reduced to a dichloromethyl or even a methyl group.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and decarboxylation. The presence of the electron-withdrawing 3-[(trichloromethyl)sulfanyl] substituent is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself, which in turn can influence the rates of these reactions.
Esterification and Amidation Reactions
Esterification of carboxylic acids is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this transformation. truman.edu Studies on substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can undergo esterification successfully. epa.govijstr.org For instance, the esterification of 3-nitrobenzoic acid, which has a strong electron-withdrawing group, proceeds in good yield. truman.edu Microwave-assisted esterification has also been shown to be an efficient method for substituted benzoic acids. usm.my
Amidation reactions involve the coupling of a carboxylic acid with an amine to form an amide bond. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using a coupling agent. masterorganicchemistry.com The reaction of benzoic acid with methylamine, for example, yields N-methylbenzamide. youtube.com Direct amidation of benzoic acids can also be achieved under certain catalytic conditions. nih.gov Solvent-free amidation procedures using methoxysilanes as coupling agents have also been developed and show good yields for substituted benzoic acids. nih.gov
Decarboxylation Pathways and Derivatives
Decarboxylation of benzoic acids, the removal of the carboxyl group, typically requires harsh conditions. However, the presence of certain substituents can facilitate this process. For instance, heating benzoic acid with soda lime can produce benzene (B151609). libretexts.org More modern methods for the decarboxylation of benzoic acids have been developed, including a photoinduced, copper-catalyzed decarboxylative hydroxylation to yield phenols. nih.gov This method has been shown to be applicable to a broad range of substituted benzoic acids.
The decarboxylation of benzoic acids bearing electron-withdrawing groups can be influenced by the reaction mechanism. For radical decarboxylation pathways, the stability of the resulting aryl radical is a key factor.
Cyclization Reactions and Ring Closures Involving the Carboxyl Group
No specific studies detailing the cyclization reactions or ring closures involving the carboxyl group of this compound have been reported in the available literature. While carboxylic acids, in general, can undergo intramolecular reactions to form lactones or other cyclic structures, the specific conditions and outcomes for this compound have not been documented.
Aromatic Ring Functionalization
There is no available data on the electrophilic aromatic substitution reactions of this compound. The directing effects of the carboxyl and trichloromethylsulfanyl groups on the aromatic ring in such reactions have not been experimentally determined or theoretically modeled for this specific molecule.
Information regarding the susceptibility of the aromatic ring in this compound to nucleophilic aromatic substitution is not present in the current body of scientific literature.
Detailed Mechanistic Elucidation
No kinetic studies on the chemical transformations of this compound have been published. Therefore, data on reaction rates, orders of reaction, and activation energies for any of its potential reactions are unavailable.
There are no reports on the identification or characterization of reaction intermediates formed during chemical transformations of this compound.
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecular fragments through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. scripps.edu In this method, one or more atoms in a reactant molecule are replaced with one of their isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C, ³⁵S). scripps.edu The position of these isotopic labels in the reaction products is then determined, typically using mass spectrometry or NMR spectroscopy for stable isotopes, and liquid scintillation counting for radioactive ones. scripps.edunih.gov
For a molecule such as this compound, isotopic labeling could be employed to investigate several potential reaction pathways, such as the hydrolysis of the trichloromethylsulfanyl group or the decarboxylation of the benzoic acid moiety.
Potential Labeling Strategies and Mechanistic Insights:
¹⁴C or ¹³C Labeling: Placing a carbon isotope on the carboxylic acid group (-¹⁴COOH) would be ideal for studying decarboxylation reactions. If the reaction results in the evolution of gaseous ¹⁴CO₂, it provides unambiguous proof of this pathway.
¹⁸O Labeling: Using water labeled with ¹⁸O (H₂¹⁸O) as the solvent for a hydrolysis reaction could elucidate the mechanism of attack on the sulfur atom or the carboxyl group. The incorporation of ¹⁸O into the final carboxylic acid product or into intermediates would clarify the role of water as a nucleophile.
³⁷Cl Labeling: Synthesizing the molecule with an excess of the stable isotope ³⁷Cl in the trichloromethyl group (-SCCl₂³⁷Cl) could be used to study substitution reactions at this site. Tracking the distribution of ³⁷Cl in the products and leaving groups can help differentiate between Sₙ1- or Sₙ2-type mechanisms.
³H (Tritium) Labeling: The aromatic ring could be labeled with tritium (B154650) via metal-catalyzed hydrogen isotope exchange (HIE), often using catalysts like palladium or iridium. nih.gov This would allow for the study of reactions involving the aromatic ring itself, such as electrophilic substitution, by tracking the position of the tritium label.
The following table illustrates hypothetical outcomes of an isotopic labeling experiment designed to probe the hydrolysis of the trichloromethylsulfanyl group.
Table 1: Illustrative Isotopic Labeling Experiments for Mechanistic Analysis This table is a hypothetical representation of how isotopic labeling could be used, as specific experimental data for this compound is not available in the provided search results.
| Labeled Atom | Reaction Studied | Potential Finding from Label Position in Product | Implied Mechanism |
|---|---|---|---|
| ¹⁸O (in H₂O) | Hydrolysis | ¹⁸O is incorporated into the resulting carboxylic acid. | Water acts as the nucleophile in the hydrolysis of the sulfur-carbon bond. |
| ¹³C (in -COOH) | Hydrolysis at high temp. | No ¹³C detected in gaseous byproducts. | Decarboxylation is not a primary reaction pathway under these conditions. |
Computational Support for Proposed Mechanisms
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides theoretical support for experimentally proposed reaction mechanisms. researchgate.net These studies can model the entire reaction coordinate, calculating the geometries and relative energies of reactants, intermediates, transition states, and products. This allows researchers to determine activation energy barriers, identify the rate-limiting step, and assess the thermodynamic feasibility of a proposed pathway. researchgate.net
For this compound, computational studies could offer significant insights into its reactivity. DFT calculations could be used to:
Model the step-wise hydrolysis of the -SCCl₃ group, determining the energy barrier for the departure of each chloride ion.
Investigate the electronic effects of the meta-substituted carboxyl group on the reactivity of the trichloromethylsulfanyl moiety, and vice-versa. DFT studies on substituted aromatic compounds have shown that even minor changes in substituents can influence reaction energy barriers. researchgate.net
Compare the energy profiles of competing reaction pathways, such as nucleophilic attack at the sulfur atom versus the carboxyl carbon, to predict the most likely reaction outcome under given conditions.
Simulate the molecule's vibrational spectra, which can aid in the interpretation of experimental spectroscopic data (e.g., IR and Raman) of transient intermediates.
The results of such calculations are often presented as energy profiles and tables of thermodynamic data, as illustrated in the hypothetical table below for a proposed two-step hydrolysis mechanism.
Table 2: Representative Data from a Hypothetical DFT Study on Hydrolysis This table is for illustrative purposes to show typical data generated from computational studies, as specific calculations for this compound were not found in the search results.
| Species | Description | Relative Energy (kcal/mol) | Key Structural Parameter |
|---|---|---|---|
| R-SCCl₃ | Reactant | 0.0 (Reference) | S-C bond length: 1.88 Å |
| TS1 | First Transition State (H₂O attack) | +22.5 | Forming O-S bond: 2.15 Å |
| INT1 | Dichlorosulfonium Intermediate | +5.2 | S-Cl bond length: 2.05 Å |
| TS2 | Second Transition State (Loss of Cl⁻) | +15.8 | Breaking S-Cl bond: 2.50 Å |
| P | Final Product (R-SO₂H) | -45.0 | S=O bond length: 1.45 Å |
Such computational data provides a quantitative basis to support or refute a proposed mechanism, offering a deeper understanding of the molecule's intrinsic reactivity that complements experimental findings from techniques like isotopic labeling.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-[(Trichloromethyl)sulfanyl]benzoic acid, a comprehensive suite of NMR experiments would be necessary to assign all proton and carbon signals and to understand its three-dimensional structure and dynamic behavior in solution.
The ¹H NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the meta-substitution. The proton on C2 would likely appear as a singlet or a narrowly split triplet. The protons on C4 and C6 would be doublets of doublets, and the proton on C5 would be a triplet. The carboxylic acid proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum would exhibit signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atom attached to the trichloromethylsulfanyl group and the carbon of the trichloromethyl group itself would also have distinct chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~131 |
| C2 | ~8.2 (s) | ~130 |
| C3 | - | ~140 |
| C4 | ~7.8 (d) | ~129 |
| C5 | ~7.5 (t) | ~130 |
| C6 | ~8.0 (d) | ~128 |
| COOH | ~13.0 (br s) | ~166 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between H4 and H5, and between H5 and H6, confirming their positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations. It would be used to confirm the position of the substituents on the benzene (B151609) ring. For example, correlations would be expected from H2 and H4 to the carbon of the trichloromethylsulfanyl group (C3), and from H2 and H6 to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this case, it could reveal through-space interactions between the protons of the aromatic ring and potentially with the trichloromethyl group, offering insights into the preferred conformation of the molecule.
The rotational barrier around the C-S and S-C bonds could be investigated using variable temperature (VT) NMR studies. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct conformers. As the temperature is increased, the rate of rotation would increase, leading to a coalescence of the signals and eventually to a time-averaged spectrum at higher temperatures. Analysis of these spectral changes would allow for the determination of the energy barriers to rotation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the identity of the compound. The characteristic isotopic pattern of the three chlorine atoms would be a key feature in the mass spectrum.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | C₈H₅Cl₃O₂S |
|---|---|
| Calculated Monoisotopic Mass | 285.9079 |
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A primary fragmentation could be the loss of COOH (45 Da) or CO₂ (44 Da).
Cleavage of the C-S bond: This would lead to the formation of a trichloromethylsulfanyl radical or cation and a benzoyl cation.
Cleavage of the S-C bond: The loss of a trichloromethyl radical (CCl₃) would be another expected fragmentation, resulting in a thiosalicylic acid-like fragment.
Loss of chlorine atoms: Stepwise loss of chlorine atoms from the trichloromethyl group would also be a characteristic fragmentation pathway.
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.
Compound Names
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Trichloromethyl radical |
Infrared (IR) and Raman Spectroscopy
No peer-reviewed articles or spectroscopic database entries could be located that provide an analysis of the infrared or Raman spectra of this compound. Therefore, a discussion of its vibrational properties and conformational signatures is not possible at this time.
Without experimental or theoretical spectral data, a vibrational analysis and definitive functional group identification based on IR and Raman spectroscopy cannot be conducted.
The use of vibrational spectroscopy to study the conformational isomers of this compound has not been reported in the scientific literature.
There are no published spectroscopic investigations into the intermolecular interactions of this compound.
X-ray Crystallography
The definitive three-dimensional structure of this compound has not been determined through X-ray crystallography, as no such studies have been made publicly available.
No single-crystal X-ray diffraction data for this compound is present in the published scientific record. This technique, which would provide unequivocal proof of its molecular structure and stereochemistry, has not been reported for this compound.
Analysis of Crystal Packing and Hydrogen Bonding Networks
For a carboxylic acid derivative like this compound, the analysis of its crystal structure would be anticipated to reveal significant insights into its solid-state organization. Typically, benzoic acids form centrosymmetric dimers in the solid state through strong hydrogen bonds between the carboxylic acid groups of two molecules. These O-H···O hydrogen bonds are a dominant feature and primary driver of the crystal packing.
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can lead to different physical properties, such as melting point, solubility, and stability.
For substituted benzoic acids, conformational polymorphism is a known phenomenon. nih.gov This can arise from the flexibility of the substituent group, allowing the molecule to adopt different conformations that then pack into different crystal lattices. In the hypothetical case of this compound, rotation around the C-S bond could lead to different conformers, which might crystallize as distinct polymorphs under different crystallization conditions (e.g., different solvents or temperatures). The identification and characterization of polymorphs are critical in fields such as pharmaceuticals and materials science, as different polymorphs can have significantly different biological activities and processing characteristics. Studies on other benzoic acid derivatives have shown that conformational flexibility can indeed lead to multiple polymorphic forms. rsc.org
Other Advanced Analytical Techniques
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound in solution would be expected to show absorption bands characteristic of the substituted benzene ring. The benzoic acid chromophore typically exhibits a strong absorption band (the E2 band) around 230 nm and a weaker band (the B band) around 270-280 nm, arising from π-π* electronic transitions. The position and intensity of these bands would be influenced by the (trichloromethyl)sulfanyl substituent. The sulfur atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima.
Chiroptical Methods
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. The molecule this compound is not inherently chiral. Therefore, in an achiral solvent, it would not exhibit a CD or ORD spectrum. However, if the molecule were to crystallize in a chiral space group, the resulting crystals could show solid-state chiroptical properties. Furthermore, if it were to be studied in a chiral environment (e.g., a chiral solvent or in the presence of a chiral host molecule), induced circular dichroism could potentially be observed.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and energy.
Density Functional Theory (DFT) for Molecular Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and thermodynamic stability of molecules. While DFT has been successfully applied to a vast range of organic compounds, including substituted benzoic acids, specific studies detailing the optimized bond lengths, bond angles, and energetic profile of 3-[(Trichloromethyl)sulfanyl]benzoic acid are not present in the current body of scientific literature. Such calculations would provide crucial information on the molecule's conformational preferences and the electronic effects of the trichloromethylsulfanyl and benzoic acid moieties.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental parameters, offer a higher level of accuracy for predicting molecular properties. These methods are computationally more intensive than DFT but can provide benchmark data for properties like electron affinity, ionization potential, and reaction energies. To date, no ab initio calculations for this compound have been published, representing a significant opportunity for future research to accurately model its electronic behavior.
Prediction of Spectroscopic Properties
Computational methods are also instrumental in predicting the spectroscopic fingerprints of a molecule, which are essential for its identification and characterization.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C nuclei) can greatly assist in the interpretation of experimental spectra. Although computational NMR predictions are routinely performed for organic molecules, specific calculated chemical shift data for this compound are not available. These predictions would be critical for confirming the compound's structure and assigning its spectral peaks.
UV-Vis Absorption and Fluorescence Properties Modeling
Modeling of Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra helps in understanding the electronic transitions within a molecule and its potential applications in materials science and photochemistry. Time-dependent DFT (TD-DFT) is a common method for these predictions. The scientific literature currently lacks any theoretical modeling of the UV-Vis absorption or fluorescence properties of this compound, leaving its electronic excitation and de-excitation pathways uncharacterized from a computational perspective.
Due to a lack of publicly available research data for "this compound" in the specific areas of computational chemistry and theoretical studies requested, a detailed article with specific findings on this compound cannot be generated at this time. Searches for transition state characterization, intrinsic reaction coordinate analysis, solvation effects on reaction pathways, and molecular dynamics simulations for this particular molecule did not yield any specific studies.
For a comprehensive and scientifically accurate article as per the user's request, data from dedicated computational chemistry research on "this compound" would be required. Without such data, any attempt to generate the requested content would be speculative and not based on factual research findings.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are theoretical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These would include energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the global softness. For this compound, such specific data is not present in the available literature.
Fukui Functions and Local Reactivity
Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. This analysis identifies regions where the electron density changes most significantly upon the addition or removal of an electron. A detailed study mapping these functions for this compound, which would pinpoint the reactivity of specific atoms or functional groups, has not been found.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface analysis maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. The ESP surface for this compound would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its potential for hydrogen bonding and other non-covalent interactions. However, specific research presenting the ESP surface analysis for this compound is not available.
Synthesis and Chemical Exploration of Derivatives and Analogs of 3 Trichloromethyl Sulfanyl Benzoic Acid
Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including the formation of various acyl derivatives and reduction to other functional groups.
Synthesis of Esters, Amides, and Hydrazides
The conversion of the carboxylic acid in 3-[(trichloromethyl)sulfanyl]benzoic acid into its corresponding esters, amides, and hydrazides follows well-established protocols in organic synthesis.
Esters: Esterification is typically achieved through the Fischer-Speier method, which involves refluxing the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride, which then readily reacts with an alcohol to yield the desired ester.
Amides: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. Another common approach is the conversion of the carboxylic acid to its acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the appropriate amine. nih.govnih.gov A series of novel amide derivatives containing a 1,2,4-triazole (B32235) moiety have been synthesized through the reaction of an intermediate with various acyl chlorides. nih.gov
Hydrazides: Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov The synthesis of benzoic acid hydrazides can be accomplished by reacting the corresponding ester (e.g., methyl benzoate) with hydrazine (B178648) hydrate, often in an alcohol solvent under reflux. google.com This standard procedure is applicable for preparing the hydrazide of this compound from its ester precursor.
Conversion to Aldehydes, Alcohols, and Nitriles
Further modifications of the carboxylic acid group can lead to the formation of aldehydes, alcohols, and nitriles, significantly broadening the synthetic utility of the parent compound.
Alcohols: The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting benzoic acid and its derivatives into the corresponding benzyl (B1604629) alcohols. quora.comembibe.comquora.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. quora.comembibe.com An alternative, milder pathway involves first converting the carboxylic acid to an ester, which can then be reduced to the alcohol using NaBH₄ or borane (B79455) complexes like BH₃·DMS. chemicalforums.com
Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive towards reduction than the starting acid. quora.com Therefore, a multi-step approach is standard. The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride, using thionyl chloride (SOCl₂) or phosphorus pentachloride. doubtnut.comunacademy.com The subsequent controlled reduction of the acyl chloride to the aldehyde can be achieved via the Rosenmund reduction, which utilizes hydrogen gas with a poisoned catalyst (palladium on barium sulfate). doubtnut.comvedantu.com
Nitriles: The cyano group can be introduced by converting the carboxylic acid. One effective method involves a one-pot reaction where the carboxylic acid is treated with triflic anhydride, followed by aqueous ammonium (B1175870) hydroxide (B78521), to form a primary amide intermediate that is subsequently dehydrated in situ to the nitrile. Another approach is the chemoenzymatic conversion, where the carboxylic acid is first reduced to an aldehyde, which is then converted to an aldoxime and subsequently dehydrated by an enzyme to yield the nitrile.
Derivatization of the Trichloromethylsulfanyl Moiety
The trichloromethylsulfanyl (-S-CCl₃) group offers distinct possibilities for chemical modification, including halogen exchange and transformations involving the sulfur atom's oxidation state. This moiety is found in some commercial fungicides, such as Folpet, indicating its relevance in bioactive molecules. wikipedia.orgnih.gov
Selective Halogen Exchange Reactions (e.g., Fluorination)
The exchange of chlorine atoms for fluorine in the trichloromethyl group can significantly alter the molecule's electronic properties and lipophilicity, yielding a trifluoromethylsulfanyl (-S-CF₃) analog. This transformation is analogous to the synthesis of trifluoromethylpyridines from their trichloromethyl precursors. beilstein-journals.org The process typically involves reacting the trichloromethyl-substituted compound with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), often under high temperatures in the vapor phase or with the aid of a catalyst. beilstein-journals.org Such fluorodesulfurization methods have been developed for related compounds, highlighting the feasibility of this transformation.
Oxidative Transformations to Sulfoxides and Sulfones
The sulfur atom in the trichloromethylsulfanyl group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. The selective oxidation of sulfides is a fundamental transformation in sulfur chemistry. researchgate.netresearchgate.net The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.orgmdpi.com
Sulfoxide Synthesis: The selective oxidation of a sulfide (B99878) to a sulfoxide can be achieved using a controlled amount (typically one equivalent) of an oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). The primary challenge is to prevent over-oxidation to the sulfone. researchgate.net
Sulfone Synthesis: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of a standard one, yields the sulfone. organic-chemistry.org Various catalytic systems have been developed to facilitate the efficient and selective synthesis of either sulfoxides or sulfones from sulfides using H₂O₂ as a green oxidant. organic-chemistry.orgmdpi.com
Table 1: Reagents for Oxidation of Sulfides to Sulfoxides and Sulfones
| Transformation | Reagent(s) | Typical Conditions | Selectivity |
| Sulfide to Sulfoxide | H₂O₂ (1 equiv.) | Acetic acid, room temp. | Good for Sulfoxide |
| Sulfide to Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0°C to room temp. | Good for Sulfoxide |
| Sulfide to Sulfoxide | NaBrO₃, CAN (cat.) | Acetonitrile, reflux | Good for Sulfoxide |
| Sulfide to Sulfone | H₂O₂ (>2 equiv.) | Often requires catalyst | Good for Sulfone |
| Sulfide to Sulfone | KMnO₄ | Acetone/Water | Strong, yields Sulfone |
| Sulfide to Sulfone | Niobium Carbide (cat.), H₂O₂ | Dichloromethane | High for Sulfone |
This table presents generalized conditions for sulfide oxidation; specific substrates may require optimization.
Reductive Pathways to Thiols and Sulfides
The reduction of the trichloromethylsulfanyl group represents a pathway to generate the corresponding thiol (3-mercaptobenzoic acid) or intermediate sulfides. While direct experimental data on the reduction of aryl trichloromethyl sulfides is limited in the searched literature, plausible routes can be proposed based on established sulfur chemistry.
The S-CCl₃ bond is expected to be susceptible to reductive cleavage. Strong reducing agents could potentially cleave the sulfur-carbon bond to ultimately form a thiol. More controlled reductions might lead to stepwise removal of chlorine atoms.
A related and fundamental process in sulfur chemistry is the reduction of a disulfide bond (R-S-S-R) to two thiol groups (R-SH). libretexts.orglibretexts.org This transformation is readily achieved with various reducing agents, including zinc in an acidic medium or reagents like dithiothreitol (B142953) (DTT). libretexts.org While not a direct analog, this demonstrates the general susceptibility of sulfur linkages to reduction. Furthermore, sulfoxides can be reduced back to sulfides using various reagent systems, such as triflic anhydride/potassium iodide or sodium borohydride/iodine. These established reductions of other sulfur functionalities suggest that reductive pathways for the trichloromethylsulfanyl group are chemically feasible, though specific conditions would need to be experimentally determined.
Substitution Pattern Variations on the Benzoic Acid Ring
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of additional functional groups onto the aromatic ring of this compound can be expected to follow the established principles of electrophilic aromatic substitution on deactivated benzene (B151609) rings. libretexts.orglibretexts.org The presence of two deactivating groups, the carboxylic acid and the (trichloromethyl)sulfanyl group, would likely require forcing conditions for further substitution.
Electron-Withdrawing Groups (EWGs): The introduction of a third electron-withdrawing group, such as a nitro (-NO₂) or a sulfonyl group (-SO₃H), would further deactivate the ring towards electrophilic attack. The substitution would be predicted to occur at the positions meta to both existing substituents, primarily at the 5-position. For instance, nitration would be expected to yield 3-nitro-5-[(trichloromethyl)sulfanyl]benzoic acid.
Electron-Donating Groups (EDGs): Introducing an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or an alkyl group, would be challenging due to the already deactivated nature of the ring. However, under specific catalytic conditions, such as those used in Friedel-Crafts reactions, it might be possible. The directing effects would be a competition between the existing groups and the new activating group.
The table below illustrates the expected impact of various substituents on the acidity of the benzoic acid, a key indicator of the electronic effects at play. organic-chemistry.orgnih.gov
| Substituent (X) at C5 | Predicted Effect on pKa | Rationale |
| -NO₂ | Decrease (Stronger Acid) | Strong electron-withdrawing effect, stabilizing the carboxylate anion. |
| -Cl | Decrease (Stronger Acid) | Inductive electron-withdrawing effect. |
| -CH₃ | Increase (Weaker Acid) | Electron-donating effect, destabilizing the carboxylate anion. |
| -OCH₃ | Increase (Weaker Acid) | Resonance electron-donating effect outweighs inductive withdrawal. |
Regioselective Functionalization Studies
Achieving regioselectivity in the functionalization of this compound is a significant synthetic challenge. Electrophilic aromatic substitution is generally directed to the 5-position, as it is meta to both the -COOH and -S-CCl₃ groups. libretexts.orglibretexts.orgpressbooks.pub However, the ortho positions (2, 4, and 6) are highly deactivated.
Recent advances in C-H activation chemistry could offer alternative routes for regioselective functionalization. materialsproject.org For example, transition-metal-catalyzed C-H activation directed by the carboxylic acid group could potentially lead to substitution at the ortho C2 or C4 positions. The choice of catalyst and reaction conditions would be crucial in controlling the regiochemical outcome.
Cyclization and Heterocycle Formation from Derivatives
The functional groups of this compound and its derivatives provide handles for the synthesis of various heterocyclic systems.
The carboxylic acid moiety can be converted into an acyl chloride or an ester, which can then participate in cyclization reactions. For instance, reaction with a binucleophile like hydrazine could lead to the formation of pyridazinone or phthalazinone-type structures, depending on the reaction conditions and the other substituents present.
The (trichloromethyl)sulfanyl group also offers pathways to heterocycles. The reactivity of the trichloromethyl group, particularly its potential to react with nucleophiles, can be exploited. ck12.org For example, reaction with a dinucleophile could lead to the formation of a sulfur-containing heterocycle. While specific examples for this compound are not documented, analogous reactions of aryl(trichloromethyl)carbinols with thiourea (B124793) suggest the possibility of forming thiazolidinone-like rings. ck12.org Furthermore, the synthesis of heterocycles from thiobenzoic acids and their derivatives is a well-established field, offering numerous potential cyclization strategies. tandfonline.comdatapdf.com
Structure-Activity Relationship (SAR) Studies: Chemical Reactivity and Selectivity
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is paramount for designing molecules with specific properties.
Influence of Substituents on Electronic and Steric Properties
The electronic properties of the benzene ring are heavily influenced by the nature of the substituents. The (trichloromethyl)sulfanyl group (-S-CCl₃) is strongly electron-withdrawing due to the inductive effect of the three chlorine atoms. This effect is transmitted through the sulfur atom to the aromatic ring, deactivating it towards electrophilic attack.
The steric bulk of the -S-CCl₃ group is also significant. While not as large as a tert-butyl group, it can influence the accessibility of adjacent positions on the ring to reagents. This steric hindrance can play a role in directing substitution reactions and in the conformational preferences of the molecule.
The following table provides a qualitative comparison of the electronic and steric effects of the (trichloromethyl)sulfanyl group with other common substituents.
| Substituent | Electronic Effect | Steric Effect |
| -H | Neutral | Minimal |
| -CH₃ | Electron-donating (inductive) | Small |
| -Cl | Electron-withdrawing (inductive) > Donating (resonance) | Small |
| -NO₂ | Strongly electron-withdrawing (inductive and resonance) | Moderate |
| -S-CCl₃ | Strongly electron-withdrawing (inductive) | Moderate to Large |
| -COOH | Electron-withdrawing (inductive and resonance) | Moderate |
Correlation of Structural Modifications with Chemical Reactivity Profiles
Modifications to the structure of this compound directly impact its reactivity.
Acidity of the Carboxylic Acid: The introduction of electron-withdrawing groups at the 5-position is expected to increase the acidity (decrease the pKa) of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive effects. Conversely, electron-donating groups would decrease the acidity.
Reactivity of the Aromatic Ring: As discussed, the introduction of further deactivating groups will make electrophilic substitution more difficult. Conversely, the introduction of an activating group, if possible, would facilitate further substitutions.
Reactivity of the -S-CCl₃ Group: The reactivity of the trichloromethyl group itself can be modulated by other ring substituents. Electron-withdrawing groups on the ring would further increase the partial positive charge on the carbon of the -CCl₃ group, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups might slightly diminish its reactivity. Studies on the reaction of trichloromethyl-substituted compounds with sulfur nucleophiles indicate that the chlorine atoms can act as electrophilic centers, leading to reduction of the trichloromethyl group. researchgate.net
Design Principles for Modulating Chemical Behavior
The chemical behavior of this compound can be modulated by making structural modifications to either the benzoic acid ring or the trichloromethylsulfanyl group. These modifications can influence the electronic and steric properties of the molecule, thereby altering its reactivity, acidity, and potential interactions with biological targets.
Modulation of the Benzoic Acid Moiety:
Electronic Effects of Substituents: Substituents on an aromatic ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) decrease the electron density of the aromatic ring. When placed on the ring of this compound, an EWG would be expected to:
Increase the acidity of the carboxylic acid: By withdrawing electron density, the EWG stabilizes the resulting carboxylate anion, making the parent acid a stronger acid (lower pKa). libretexts.orgpharmaguideline.comlibretexts.orgopenstax.org
Deactivate the ring towards electrophilic aromatic substitution: The reduced electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) increase the electron density of the aromatic ring. libretexts.org Introducing an EDG to the structure would likely:
Decrease the acidity of the carboxylic acid: By donating electron density, the EDG destabilizes the carboxylate anion, making the parent acid a weaker acid (higher pKa). pharmaguideline.comopenstax.org
Activate the ring towards electrophilic aromatic substitution: The increased electron density makes the ring more nucleophilic. libretexts.org
Positional Effects (Isomerism): The position of a substituent relative to the carboxylic acid and the trichloromethylsulfanyl group will significantly impact its effect. For instance, the inductive effect of a substituent diminishes with distance. openstax.org The resonance effects are most pronounced when the substituent is at the ortho or para position relative to the group it is influencing. nih.gov The ortho-effect, a combination of steric and electronic factors, can cause an almost universal increase in the acidity of a benzoic acid, regardless of the electronic nature of the substituent. libretexts.org
The following table illustrates the predicted effect of various substituents at the 5-position (para to the trichloromethylsulfanyl group and meta to the carboxylic acid) on the acidity of this compound. The pKa values are hypothetical and for illustrative purposes only, based on the known effects of these substituents on benzoic acid.
| Substituent (at C5) | Electronic Effect | Predicted pKa Change (relative to parent) |
| -NO₂ | Strong EWG | Decrease |
| -CN | Moderate EWG | Decrease |
| -Cl | Weak EWG | Slight Decrease |
| -H | (Reference) | - |
| -CH₃ | Weak EDG | Increase |
| -OCH₃ | Moderate EDG | Increase |
| -NH₂ | Strong EDG | Increase |
Modulation of the Trichloromethylsulfanyl Group:
The trichloromethylsulfanyl (-SCCl₃) group is a key functional moiety. Its chemical behavior is primarily dictated by the electrophilic nature of the sulfur atom and the carbon atom of the trichloromethyl group.
Reactivity at the Sulfur Atom: The sulfur atom in the trichloromethylthio group is known to be reactive towards nucleophiles, particularly thiols. This reactivity is central to the biological activity of related fungicides like Captan (B1668291) and Folpet. researchgate.net The reaction likely proceeds via nucleophilic attack on the sulfur atom, leading to the displacement of the trichloromethyl group. The reactivity of this group can be modulated by:
Altering the electronic environment of the aromatic ring: As discussed above, EWGs on the ring would enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity with nucleophiles. Conversely, EDGs would decrease its reactivity.
Modification of the Trihalomethyl Group: Replacing the chlorine atoms with other halogens (e.g., fluorine to create a trifluoromethylsulfanyl group) would significantly alter the electronic properties. A trifluoromethyl group (-CF₃) is more strongly electron-withdrawing than a trichloromethyl group (-CCl₃). This would be expected to increase the acidity of the benzoic acid and alter the reactivity of the sulfur atom.
The table below outlines potential modifications to the trichloromethylsulfanyl group and their predicted impact on the molecule's chemical properties.
| Modified Group | Predicted Effect on Acidity (of COOH) | Predicted Effect on Sulfur Electrophilicity |
| -SCCl₂H | Decrease | Decrease |
| -SCCl₃ (parent) | - | - |
| -SCF₃ | Significant Increase | Significant Increase |
| -S-Aryl | Dependent on Aryl Substituents | Dependent on Aryl Substituents |
Industrial and Process Chemistry Research Considerations
Development of Economically Viable Synthetic Routes
The economic feasibility of producing 3-[(trichloromethyl)sulfanyl]benzoic acid on an industrial scale is critically dependent on the chosen synthetic pathway. An ideal route maximizes yield and purity while minimizing costs associated with raw materials, energy consumption, and waste management.
A plausible and cost-effective synthetic route would likely involve a multi-step process, starting from readily available and inexpensive precursors. One potential pathway could begin with the functionalization of 3-nitrobenzoic acid. A key intermediate would be 3-mercaptobenzoic acid, which could then be reacted with a source of the trichloromethyl group.
Key synthetic steps that would be considered are:
Reduction of a Nitro Group: Starting with 3-nitrobenzoic acid, the nitro group could be reduced to an amine.
Diazotization and Sulfanylation: The resulting aminobenzoic acid could undergo diazotization followed by reaction with a sulfur-containing nucleophile to introduce the thiol group, forming 3-mercaptobenzoic acid.
Trichloromethylthiolation: The final and most critical step would be the reaction of 3-mercaptobenzoic acid with a reagent capable of donating the trichloromethyl group, such as carbon tetrachloride or trichloromethanesulfonyl chloride, under conditions that favor the formation of the desired thioether linkage. The thiol-ene reaction, a well-established method in organosulfur chemistry, involves the addition of a thiol to an alkene to form a thioether. wikipedia.org While not directly applicable here, related radical-based additions could be explored.
Industrial synthesis of similar compounds, such as thioglycolic acid, utilizes the alkylation of sodium hydrosulfide (B80085) with chloroacetic acid. wikipedia.org This highlights the industrial precedent for forming carbon-sulfur bonds via nucleophilic substitution. Another relevant industrial process is the synthesis of methanethiol (B179389) from methanol (B129727) and hydrogen sulfide (B99878) over an acidic catalyst, demonstrating the large-scale handling of sulfur-containing reagents. wikipedia.org
Optimization of Reaction Conditions for Industrial Scale-Up
Transitioning a synthetic route from the laboratory to an industrial scale requires meticulous optimization of reaction conditions to ensure consistent product quality, maximize throughput, and maintain safe operations. For the synthesis of this compound, key parameters for optimization would include:
Temperature: Each reaction step will have an optimal temperature range to maximize reaction rate while minimizing the formation of by-products. For instance, exothermic reactions will require efficient heat removal to prevent thermal runaways.
Pressure: While many reactions in fine chemical synthesis are performed at atmospheric pressure, certain steps, particularly those involving gaseous reagents, may benefit from elevated pressures to increase reaction rates.
Catalyst Selection and Loading: The use of catalysts, especially in the trichloromethylthiolation step, could be crucial. Optimization would involve screening different catalysts for activity, selectivity, and longevity. The catalyst loading would be minimized to reduce costs and simplify removal from the final product.
Solvent System: The choice of solvent is critical for dissolving reactants, facilitating heat transfer, and influencing reaction kinetics. An ideal industrial solvent is effective, inexpensive, non-hazardous, and easily recoverable.
Reactant Concentration and Stoichiometry: Optimizing the concentration and molar ratios of reactants is essential for driving the reaction to completion and minimizing unreacted starting materials in the product stream.
Mixing and Agitation: Efficient mixing is vital in large reactors to ensure uniform temperature and concentration, thereby preventing the formation of localized hot spots and improving reaction consistency. numberanalytics.com
The following table illustrates a hypothetical set of parameters that would be subject to optimization for the key trichloromethylthiolation step:
| Parameter | Range for Optimization | Rationale |
| Temperature | 20 - 80 °C | Balancing reaction rate with the potential for side reactions or product degradation. |
| Pressure | 1 - 5 atm | May be optimized if gaseous by-products are formed or if a volatile reagent is used. |
| Catalyst | Radical Initiator (e.g., AIBN) or Base (e.g., Triethylamine) | The choice depends on the reaction mechanism (free radical vs. nucleophilic substitution). |
| Solvent | Toluene, Dichloromethane, Acetonitrile | Selected based on reactant solubility, boiling point for heat management, and ease of removal. |
| Reaction Time | 2 - 24 hours | Monitored by in-process controls to determine the point of maximum yield. |
Green Chemistry Metrics and Sustainable Manufacturing Processes
Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. acs.org The production of this compound would be evaluated using several key metrics:
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste.
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste produced to the mass of product. acs.org A lower E-factor signifies a greener process.
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. researchgate.net It is a useful metric for evaluating the efficiency of a specific chemical reaction.
To enhance the sustainability of the manufacturing process, several strategies would be considered:
Utilizing renewable feedstocks where possible.
Employing catalytic reactions over stoichiometric ones to reduce waste.
Selecting greener solvents that are less toxic and can be recycled.
Designing energy-efficient processes by optimizing heating and cooling cycles.
Developing processes that minimize the generation of hazardous waste.
The table below provides a comparative framework for evaluating two hypothetical synthetic routes using green chemistry metrics.
| Metric | Route A (Classical) | Route B (Green) | Description |
| Atom Economy | 65% | 85% | Route B incorporates more of the reactant atoms into the final product. |
| E-Factor | 15 | 5 | Route B generates significantly less waste per kilogram of product. |
| PMI | 100 | 30 | Route B is more resource-efficient, using fewer overall materials. |
| Solvent Choice | Chlorinated Solvents | Ethanol/Water | Route B uses a more environmentally benign solvent system. |
This systematic evaluation helps in selecting a manufacturing process that is not only economically viable but also environmentally responsible. bohrium.comresearchgate.net
Impurity Profiling and Quality Control in Industrial Production
Ensuring the purity and consistency of this compound is paramount, as impurities can affect the efficacy and safety of downstream products. researchgate.net A robust quality control program is therefore essential and begins with a thorough understanding of the impurity profile. nih.govglobalpharmatek.com
Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in the final product. ijpsonline.com For this compound, impurities could arise from several sources: nih.govglobalpharmatek.com
Unreacted Starting Materials: Residual 3-mercaptobenzoic acid or trichloromethylating agent.
Intermediates: Incomplete conversion of intermediates from earlier synthetic steps.
Side Products: Compounds formed from competing reaction pathways, such as the formation of a disulfide from the oxidation of 3-mercaptobenzoic acid.
Degradation Products: Impurities formed by the degradation of the final product under certain process or storage conditions.
A hypothetical impurity profile is presented in the table below:
| Impurity Name | Structure | Potential Source |
| 3-Mercaptobenzoic acid | C₇H₆O₂S | Unreacted starting material |
| 3,3'-Disulfanediyldibenzoic acid | C₁₄H₁₀O₄S₂ | Oxidation of 3-mercaptobenzoic acid |
| 3-(Dichloromethylsulfanyl)benzoic acid | C₈H₆Cl₂O₂S | Incomplete reaction of the trichloromethylating agent |
| Isomeric By-products | - | Non-selective reactions at other positions on the benzene (B151609) ring |
Quality Control (QC): QC involves systematic testing at various stages of production to ensure the final product meets predefined specifications. kajay-remedies.comtristarintermediates.orggspchem.com Key QC activities include:
Raw Material Testing: Verifying the identity and purity of all incoming raw materials. supplychainchannel.co
In-Process Monitoring: Real-time analysis during the reaction to track its progress and detect any deviations. kajay-remedies.com
Final Product Testing: Comprehensive analysis of the final product for identity, purity, and the levels of specific impurities. tristarintermediates.org
Advanced analytical techniques are employed for both impurity profiling and routine quality control:
High-Performance Liquid Chromatography (HPLC): For separating and quantifying the main component and non-volatile impurities.
Gas Chromatography (GC): For analyzing volatile impurities and residual solvents.
Mass Spectrometry (MS), often coupled with LC or GC (LC-MS, GC-MS): For the identification of unknown impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and impurities. nih.gov
Reactor Design and Process Engineering Aspects
The choice and design of chemical reactors are critical for the successful industrial production of this compound. sci-hub.se The selection depends on the scale of production, reaction kinetics, heat transfer requirements, and the physical state of the reactants.
For the synthesis of specialty chemicals like the target compound, batch reactors or semi-batch reactors are commonly employed. numberanalytics.comepcmholdings.comyoutube.com
Batch Reactors: These are versatile vessels where all reactants are charged at the beginning of the process. epcmholdings.com They are well-suited for smaller production volumes and multi-step syntheses where the same reactor can be used for different stages. numberanalytics.com Key design features include robust agitation systems for effective mixing and jackets or internal coils for precise temperature control. numberanalytics.comyoutube.com
Semi-Batch Reactors: In a semi-batch setup, one or more reactants are added incrementally during the reaction. epcmholdings.com This is particularly advantageous for controlling highly exothermic reactions or when a high concentration of one reactant could lead to unwanted side products.
The process engineering for manufacturing this compound would involve a series of unit operations, likely including: chemengghelp.com
Reaction: Carried out in a suitable glass-lined or stainless steel reactor equipped with heating, cooling, and agitation systems.
Quenching/Neutralization: Stopping the reaction and neutralizing any acidic or basic components.
Extraction/Phase Separation: Separating the product from the aqueous phase or other impurities.
Crystallization: Purifying the crude product by crystallization from a suitable solvent.
Filtration and Drying: Isolating the solid product and removing residual solvent.
A simplified process flow might involve the following considerations:
| Process Stage | Equipment | Key Engineering Considerations |
| Reaction | Jacketed Glass-Lined Batch Reactor | Corrosion resistance, precise temperature control, efficient mixing to handle solids. |
| Purification | Crystallizer | Controlled cooling profile to achieve desired crystal size and purity. |
| Isolation | Filter Dryer | Efficient separation of solids from the mother liquor and effective drying without thermal degradation. |
The design of this process would also necessitate careful consideration of material and energy balances to ensure efficient and safe operation. chemengghelp.com
Q & A
Q. What are the optimized synthetic routes for 3-[(trichloromethyl)sulfanyl]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
-
Synthesis via Chlorination: The compound can be synthesized by chlorinating 4-(methylsulfanyl)benzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. Temperature control (40–60°C) and inert atmosphere (N₂ or Ar) are critical to minimize side reactions like over-chlorination .
-
Oxidation/Reduction: Post-synthetic modifications may involve oxidizing the sulfanyl group using KMnO₄ under acidic conditions or reducing the trichloromethyl group with LiAlH₄. Monitor reaction progress via TLC or HPLC to optimize yields .
-
Yield Optimization Table:
Step Reagent/Condition Yield (%) Purity (HPLC) Chlorination Cl₂/FeCl₃, 50°C 65–70 ≥95% Oxidation KMnO₄/H₂SO₄ 55–60 ≥90%
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Use - and -NMR to confirm substitution patterns. The trichloromethyl group (CCl₃) will show distinct peaks at ~95–100 ppm, while the sulfanyl group (S–) influences aromatic proton splitting .
- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and analyze dihedral angles between the sulfanyl and carboxylic acid groups. Compare with RCSB PDB entries (e.g., 2CN, HXK) for structural analogs .
Q. What are the key solubility and stability properties under varying pH conditions?
Methodological Answer:
- Solubility Profile:
- Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Solubility increases at pH >7 due to deprotonation of the carboxylic acid group.
- Stability: Degrades in strongly alkaline conditions (pH >10) via hydrolysis of the sulfanyl group. Store at 4°C in inert, anhydrous environments .
Advanced Research Questions
Q. How do electronic effects of the trichloromethyl and sulfanyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to analyze electron-withdrawing effects of CCl₃ and S– groups on aromatic ring electron density. The meta-substitution pattern reduces resonance stabilization, favoring electrophilic substitution at the para position .
- Experimental Validation: Conduct Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and track regioselectivity via LC-MS. Compare with 3-chloro-4-(methylsulfanyl)benzoic acid derivatives for substituent effects .
Q. How can discrepancies in reported bioactivity data be resolved for this compound?
Methodological Answer:
- Data Reconciliation Framework:
- Reproducibility Checks: Validate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
- Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfanyl derivatives) that may skew bioactivity results .
- Meta-Analysis: Cross-reference PubChem and IUPAC datasets to identify outliers in IC₅₀ values. For example, reported IC₅₀ for COX-2 inhibition varies ±15% due to assay variability .
Q. What strategies mitigate challenges in synthesizing polynuclear derivatives of this compound?
Methodological Answer:
- Multi-Step Synthesis:
- Protection of Carboxylic Acid: Use tert-butyl dimethylsilyl (TBDMS) groups to block the acid moiety during sulfanyl group functionalization .
- Cross-Coupling: Employ Ullmann or Buchwald-Hartwig conditions to attach aromatic rings. For example, CuI/1,10-phenanthroline in DMF at 110°C facilitates aryl-aryl bond formation .
- Byproduct Management: Monitor reaction intermediates with GC-MS to detect undesired dimerization or chlorination side products.
Q. How can computational tools predict metabolic pathways and toxicity profiles?
Methodological Answer:
-
In Silico Modeling:
-
Toxicity Risk Table:
Pathway Predicted Metabolite Toxicity Risk (ProTox-II) Sulfanyl oxidation Benzoic acid-SO₃H Low (LD₅₀ >2000 mg/kg) CCl₃ hydrolysis COOH-CCl₂ derivatives High (Hepatotoxicity)
Q. What analytical methods resolve co-elution issues in HPLC analysis of reaction mixtures?
Methodological Answer:
- Chromatographic Optimization:
- Spiking Experiments: Add authentic standards of suspected byproducts (e.g., 3-chlorobenzoic acid) to confirm retention times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
